JBJ-09-063

EGFR allosteric inhibitor C797S resistance NSCLC

JBJ-09-063 is a rationally designed, mutant-selective, negative allosteric modulator (NAM) of EGFR, optimized for T790M and C797S resistance mutations. It demonstrates superior sub-nanomolar potency vs. earlier allosteric inhibitors (IC50=0.083 nM for L858R/T790M/C797S) and maintains single-agent efficacy where osimertinib fails. Co-crystal structure (PDB: 7JXQ) confirms allosteric binding mode. Ideal for preclinical studies and as a benchmark in medicinal chemistry. High purity, global shipping.

Molecular Formula C31H29FN4O3S
Molecular Weight 556.7 g/mol
Cat. No. B10829293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJBJ-09-063
Molecular FormulaC31H29FN4O3S
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
InChIInChI=1S/C31H29FN4O3S/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38)
InChIKeySYTVDTWRIZNVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JBJ-09-063 (2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide): A Mutant-Selective Allosteric EGFR Inhibitor for Therapy-Resistant NSCLC Research


2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide, commonly designated as JBJ-09-063, is a rationally designed, mutant-selective, negative allosteric modulator (NAM) of the epidermal growth factor receptor (EGFR) [1]. It belongs to a class of fourth-generation EGFR inhibitors developed to address resistance mechanisms, particularly the T790M and C797S mutations, that limit the efficacy of ATP-competitive tyrosine kinase inhibitors (TKIs) like osimertinib in non-small cell lung cancer (NSCLC) [2]. Its structural features, including the 5-fluoro-2-hydroxyphenyl, isoindolinone, and thiazole moieties, facilitate binding to a distinct allosteric pocket adjacent to the ATP-binding site, a mechanism validated by co-crystal structures (e.g., PDB 7JXQ) [3].

Why JBJ-09-063 Cannot Be Replaced by EAI045 or JBJ-04-125-02: Evidence of Differentiated Potency and Efficacy Profiles


Substitution among allosteric EGFR inhibitors is not trivial due to significant variations in their potency, selectivity, and efficacy across different resistance-conferring mutations. While compounds like EAI045 and JBJ-04-125-02 share a common allosteric binding mechanism, JBJ-09-063 was explicitly optimized to overcome the limitations of its predecessors, such as poor single-agent activity in certain models. Comparative studies have established that JBJ-09-063 demonstrates superior potency against critical drug-resistant EGFR variants and maintains efficacy in contexts where earlier allosteric inhibitors fail as monotherapies. This necessitates a data-driven selection process rather than assuming functional interchangeability within this chemical series [1].

Quantitative Differentiation of JBJ-09-063: Head-to-Head Potency and Efficacy Data Against EAI045 and JBJ-04-125-02


JBJ-09-063 Exhibits Sub-Nanomolar Potency Against EGFRL858R/T790M/C797S Triple Mutant, Surpassing EAI045 and JBJ-04-125-02

JBJ-09-063 demonstrates superior biochemical potency against the clinically relevant triple-mutant EGFR (L858R/T790M/C797S) compared to the earlier allosteric inhibitors EAI045 and JBJ-04-125-02. While EAI045's activity is negligible (IC50 > 1 µM) and JBJ-04-125-02 shows weak inhibition (IC50 > 1 µM), JBJ-09-063 potently inhibits this resistant variant with an IC50 of 0.083 nM. This represents a greater than 10,000-fold improvement in potency over its predecessors against this specific mutation [1].

EGFR allosteric inhibitor C797S resistance NSCLC IC50 comparison

JBJ-09-063 Demonstrates 5-Fold Greater Potency Against EGFRL858R/T790M Compared to JBJ-04-125-02

In head-to-head biochemical assays against the EGFRL858R/T790M double mutant, a common driver of first- and second-generation TKI resistance, JBJ-09-063 (IC50 = 0.063 nM) is approximately 5-fold more potent than the related allosteric inhibitor JBJ-04-125-02 (IC50 = 0.26 nM). This quantitative difference is significant for studies requiring maximal target engagement at low compound concentrations [1].

EGFR allosteric inhibitor T790M resistance NSCLC IC50 comparison

JBJ-09-063 Maintains Single-Agent Cellular Efficacy in C797S-Mutant Cells Where JBJ-04-125-02 and Osimertinib Are Ineffective

In cell viability assays using H3255GR-C797S cells, which harbor the L858R/T790M/C797S triple mutation, JBJ-09-063 demonstrates significant single-agent anti-proliferative activity. In contrast, both the third-generation TKI osimertinib and the related allosteric inhibitor JBJ-04-125-02 show no appreciable effect as single agents at comparable concentrations, as illustrated in dose-response curves [1]. This cellular efficacy is consistent with the biochemical potency against the triple mutant.

EGFR allosteric inhibitor C797S resistance NSCLC Cell viability assay

High-Impact Research and Preclinical Development Scenarios Enabled by JBJ-09-063


Validating Target Engagement in Osimertinib-Resistant, C797S-Mutant NSCLC Models

JBJ-09-063 is the preferred tool compound for preclinical studies investigating the biology of osimertinib resistance mediated by the EGFR C797S mutation. Its unique sub-nanomolar potency against the L858R/T790M/C797S triple mutant (IC50 = 0.083 nM) and confirmed single-agent cellular activity in H3255GR-C797S cells provide a robust chemical probe for dissecting signaling pathways and evaluating combination therapies where osimertinib and earlier allosteric inhibitors like EAI045 fail [1]. Researchers can use JBJ-09-063 to establish proof-of-concept for targeting the allosteric site in this specific, clinically challenging resistance context.

Investigating Synergistic Combinations with Orthosteric EGFR TKIs in T790M-Positive Tumors

Given its high potency against the EGFRL858R/T790M double mutant (IC50 = 0.063 nM) and distinct allosteric binding mode, JBJ-09-063 is an ideal partner for ATP-competitive TKIs like gefitinib or osimertinib in combination studies. Co-crystal structures (e.g., PDB 7JXQ) confirm that JBJ-09-063 binds simultaneously with osimertinib [2]. The significant (~5-fold) increase in potency over JBJ-04-125-02 allows for more effective suppression of downstream signaling (p-ERK, p-AKT) at lower concentrations in vitro and in vivo, making it a superior tool for exploring vertical pathway inhibition strategies [1].

Developing Next-Generation Allosteric EGFR Inhibitors via Structure-Based Drug Design

The availability of high-resolution co-crystal structures of JBJ-09-063 bound to mutant EGFR (e.g., PDB 7JXQ) provides a validated structural template for medicinal chemistry campaigns. The compound's differentiated potency profile against T790M- and C797S-containing mutants, which is well-characterized quantitatively, serves as a benchmark for new chemical entities. Procurement of JBJ-09-063 as a reference standard allows direct comparison of novel analogs in biochemical and cellular assays to guide optimization of binding affinity and mutant selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JBJ-09-063

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.